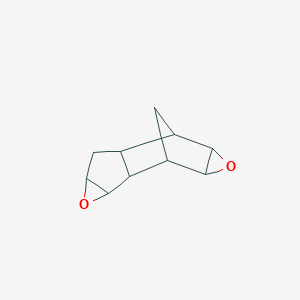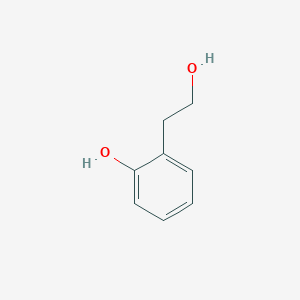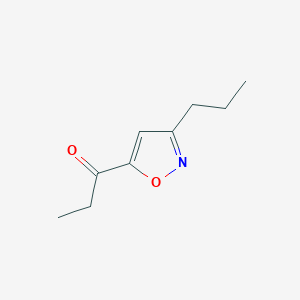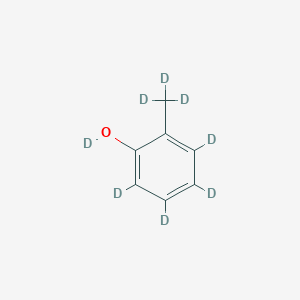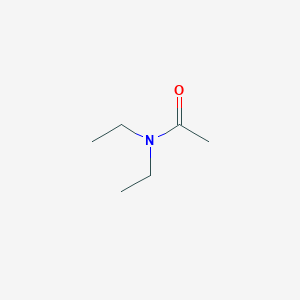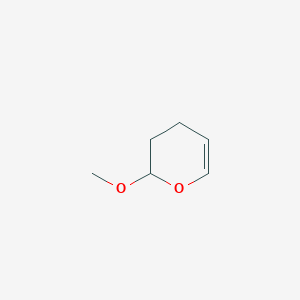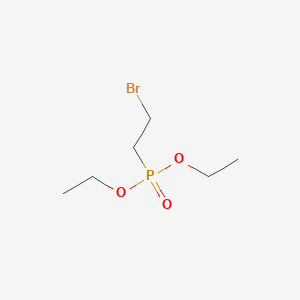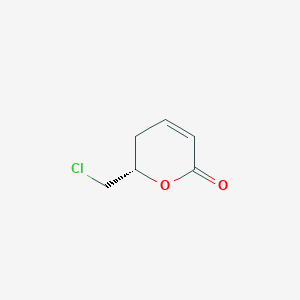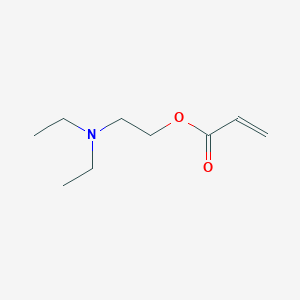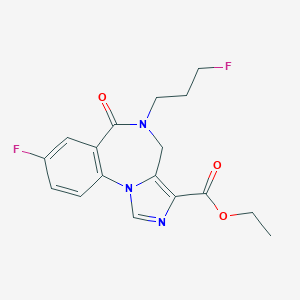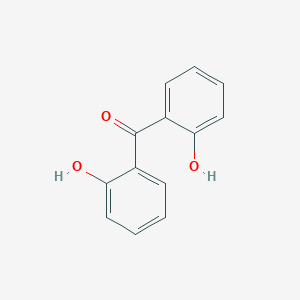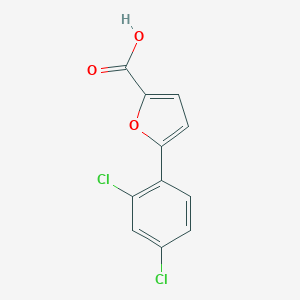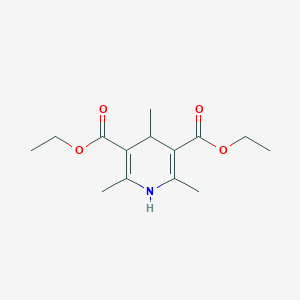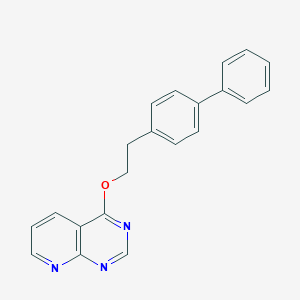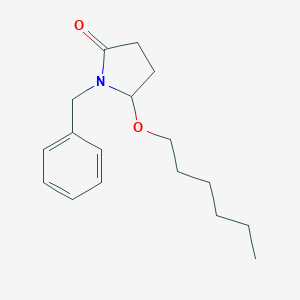
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone
Vue d'ensemble
Description
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as HPH-1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Effets Biochimiques Et Physiologiques
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It can enhance cognitive function, improve mood, and reduce anxiety and depression symptoms. It also has neuroprotective effects and can reduce oxidative stress and inflammation. In oncology, it has been shown to inhibit cancer cell growth and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone in lab experiments include its potential therapeutic applications, its ability to modulate neurotransmitter activity, and its neuroprotective and anti-tumor properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone research include exploring its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine the optimal dosage and administration route. Finally, the development of more specific and potent analogs of (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone may lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, it has been studied as a potential treatment for depression and anxiety disorders. In oncology, it has been shown to have anti-tumor effects and can inhibit cancer cell growth.
Propriétés
Numéro CAS |
136410-32-7 |
|---|---|
Nom du produit |
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-benzyl-5-hexoxypyrrolidin-2-one |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-8-13-20-17-12-11-16(19)18(17)14-15-9-6-5-7-10-15/h5-7,9-10,17H,2-4,8,11-14H2,1H3 |
Clé InChI |
HUPJVMGZLNGJJK-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
SMILES canonique |
CCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonymes |
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

